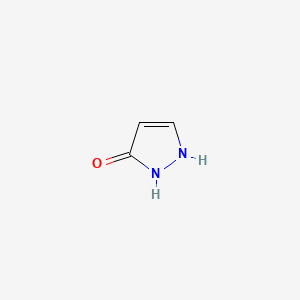

1H-Pyrazol-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520837. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYRMPXUBGMOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929655 | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-45-1, 60456-92-0 | |

| Record name | Pyrazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dihydro-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35JHQ8347 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Characterization of 1H-Pyrazol-3-ol Derivatives: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazol-3-ol derivatives are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities and synthetic versatility. However, their rich structural chemistry, dominated by prototropic tautomerism, presents a significant characterization challenge. Misinterpretation of spectroscopic data can lead to incorrect structural assignment and flawed downstream analysis. This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of this compound class. We will move beyond rote data reporting to explain the causality behind experimental choices, focusing on the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy to unambiguously elucidate structure and tautomeric preference.

The Central Challenge: Prototropic Tautomerism

The defining characteristic of this compound derivatives is their existence as an equilibrium of multiple tautomeric forms. The primary tautomers are the OH-form (this compound) and the NH-form (1,2-dihydro-3H-pyrazol-3-one), with a potential minor contribution from a CH-form .[1] The position of this equilibrium is highly sensitive to the compound's substitution pattern, the physical state (solid vs. solution), and, most critically, the solvent used for analysis.[2][3][4] An accurate structural assignment is impossible without understanding and probing this dynamic behavior.

For instance, X-ray crystallography might confirm the presence of the OH-form in the solid state, often as hydrogen-bonded dimers.[2][3][4] However, in solution, the scenario can be vastly different. Nonpolar solvents like CDCl₃ tend to favor the OH-form, whereas polar solvents like DMSO-d₆ can shift the equilibrium, often stabilizing the NH-form or monomeric species.[2][4] Therefore, a multi-technique, multi-solvent approach is not just recommended; it is essential for trustworthy characterization.

Caption: Prototropic tautomerism in the this compound core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for elucidating the precise tautomeric form and substitution pattern in solution. A combination of ¹H, ¹³C, and often 2D experiments (COSY, HSQC, HMBC) provides an unambiguous structural fingerprint.

¹H NMR Spectroscopy

Core Insight: The key to ¹H NMR analysis is identifying the exchangeable proton (OH vs. NH) and the signals corresponding to the pyrazole ring protons at the C4 and C5 positions. The chemical shifts and coupling patterns are highly diagnostic.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5 mg of the derivative in ~0.6 mL of a deuterated solvent. Critically, acquire spectra in at least two solvents of differing polarity (e.g., CDCl₃ and DMSO-d₆) to probe tautomeric shifts.

-

Initial Acquisition: Run a standard 1D ¹H spectrum.

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the acidic OH or NH proton will broaden or disappear, confirming its identity.

-

Reference: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

Interpreting the ¹H NMR Spectrum:

-

OH Proton (OH-Form): Typically appears as a broad singlet in a downfield region, often δ 9.0-12.5 ppm.[2] This signal will exchange with D₂O.

-

NH Proton (NH-Form): Also a broad, exchangeable singlet, its position can vary widely depending on the environment.

-

Pyrazole H-5: In the OH-form, this proton is adjacent to the sp² nitrogen (N1) and typically resonates downfield, often as a doublet, around δ 7.6-7.8 ppm.[2]

-

Pyrazole H-4: This proton is coupled to H-5 and appears as a doublet around δ 5.8-6.0 ppm in the OH-form.[2] The coupling constant, ³J(H4,H5), is typically small, around 2-3 Hz.[2]

-

CH₂ Protons (NH-Form): The presence of the NH-tautomer introduces an sp³-hybridized carbon at C4, leading to a signal for a methylene group (CH₂) around δ 3.5-3.6 ppm.[1]

¹³C NMR Spectroscopy

Core Insight: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, provide direct evidence of the dominant tautomer.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial for reducing acquisition time.

-

Acquisition: Run a standard proton-decoupled ¹³C spectrum. Acquisition times will be longer than for ¹H NMR.

-

DEPT (Optional but Recommended): Running DEPT-135 and DEPT-90 experiments helps distinguish between CH, CH₂, and CH₃ carbons, which is invaluable for confirming assignments.

Interpreting the ¹³C NMR Spectrum:

-

C3 (Carbonyl vs. Hydroxyl): This is the most diagnostic signal. In the NH-form , C3 is a carbonyl carbon (C=O) and resonates significantly downfield (δ > 170 ppm). In the OH-form , C3 is attached to the hydroxyl group and resonates further upfield, typically in the δ 155-165 ppm range.[2]

-

C5: This carbon resonates around δ 129-140 ppm. Its exact shift is influenced by the N1-substituent and the tautomeric form.[2][5]

-

C4: In the OH-form , this is an sp² carbon and appears around δ 94-105 ppm.[2] In the NH-form , it becomes an sp³ carbon, shifting significantly upfield to δ ~40-50 ppm.

| Table 1: Typical NMR Chemical Shifts (δ ppm) for 1-Phenyl-1H-pyrazol-3-ol in CDCl₃ (OH-Form)[2] | |

| Proton (¹H) | Chemical Shift (ppm) |

| OH | ~12.16 (broad s) |

| Pyrazole H-5 | ~7.67 (d, J=2.6 Hz) |

| Pyrazole H-4 | ~5.92 (d, J=2.6 Hz) |

| Carbon (¹³C) | Chemical Shift (ppm) |

| Pyrazole C-3 | ~164.0 |

| Pyrazole C-5 | ~129.1 |

| Pyrazole C-4 | ~94.2 |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups and providing strong evidence for the dominant tautomer, especially in the solid state (KBr pellet) or as a concentrated solution (Nujol mull).

Experimental Protocol: FT-IR

-

Sample Preparation (KBr Pellet): Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: Run a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric CO₂ and H₂O signals.

Interpreting the IR Spectrum:

-

OH-Form Signature: A very broad absorption band in the 3400-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch. The absence of a strong carbonyl peak is equally important.

-

NH-Form Signature: The presence of a strong, sharp absorption band between 1650-1720 cm⁻¹ is a definitive marker for the C=O stretch of the pyrazolone tautomer.[6][7] A moderate N-H stretching band may also be observed around 3100-3300 cm⁻¹.

-

Ring Vibrations: C=N and C=C stretching vibrations within the pyrazole ring typically appear in the 1615-1450 cm⁻¹ region.[7][8]

| Table 2: Key Diagnostic IR Absorption Frequencies (cm⁻¹) for Pyrazol-3-ol Tautomers | |

| Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H stretch (H-bonded) | 3400 - 2500 (very broad) |

| N-H stretch | 3300 - 3100 |

| C=O stretch (Amide) | 1720 - 1650 (strong, sharp) |

| C=N / C=C stretch | 1615 - 1450 |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and, by extension, the molecular formula of the synthesized derivative. High-resolution mass spectrometry (HRMS) provides the exact mass, leaving no ambiguity in the elemental composition.[9]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1-1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[9]

-

Instrument Setup: Calibrate the mass spectrometer. Select the appropriate ionization mode; Electrospray Ionization (ESI) is common for these polar compounds, typically run in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻).[9]

-

Data Acquisition: Acquire the mass spectrum in full scan mode. For deeper structural analysis, perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to observe characteristic daughter ions.[9]

Interpreting the Mass Spectrum:

-

Molecular Ion: The primary goal is to identify the molecular ion peak. In ESI, this will be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. This confirms the molecular weight of the compound.

-

Fragmentation: While complex, the fragmentation of the pyrazole ring can provide structural clues. Common fragmentation pathways involve cleavage of the ring or loss of substituents.[10][11] The analysis of these patterns can help confirm the connectivity of the molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Crystal Structure Analysis of Substituted 1H-Pyrazol-3-ol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 3D Structure in 1H-Pyrazol-3-ol Chemistry

The this compound scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The efficacy and properties of these compounds are not dictated solely by their chemical formula but are critically dependent on the three-dimensional arrangement of their atoms and the intermolecular interactions they form in the solid state. Understanding this intricate architecture, achieved primarily through single-crystal X-ray diffraction (SC-XRD), is paramount for establishing robust Structure-Activity Relationships (SAR) and for the rational design of new, more potent therapeutic agents and functional materials.[1]

This guide provides a comprehensive walkthrough of the crystal structure analysis of substituted this compound derivatives. It is designed to move beyond a simple recitation of methods, offering instead a field-proven perspective on the causality behind experimental choices, data interpretation, and the validation of structural findings. We will journey from the fundamental structural chemistry of the pyrazole ring to the intricacies of crystallization, data acquisition, structure refinement, and advanced analysis of the resulting crystal structure.

Section 1: The Unique Structural Chemistry of this compound

The this compound ring is not a static entity. Its chemical environment, particularly the nature of its substituents, dictates its preferred form and how it interacts with neighboring molecules.

Tautomerism: A Tale of Two Forms

A key feature of the this compound core is its ability to exist in different tautomeric forms, most commonly the keto (pyrazol-5-one) and enol (pyrazol-3-ol) forms. The position of a proton can shift between the nitrogen and oxygen atoms. The presence and nature of substituents can stabilize one form over the other, a phenomenon that has a profound impact on the molecule's hydrogen bonding capabilities and, consequently, its crystal packing.[2] Single-crystal XRD is the definitive method for unambiguously determining which tautomer exists in the solid state.

The Language of Interaction: Hydrogen Bonds and π-π Stacking

The pyrazole ring contains both hydrogen bond donors (the N-H group and the O-H group in the enol form) and acceptors (the pyridine-like nitrogen and the carbonyl oxygen in the keto form).[3] This duality allows for the formation of a rich variety of predictable and robust hydrogen-bonding networks, such as the common R²₂(8) ring motif, which often leads to the formation of inversion dimers.[4]

Furthermore, when aromatic substituents are present, π-π stacking interactions become a significant force in directing the crystal packing, influencing properties like solubility and stability. The interplay between these forces is a central theme in the crystal engineering of these compounds.

Section 2: Experimental Workflow for Single-Crystal X-ray Diffraction

The journey to a high-quality crystal structure is a meticulous process where each step is critical for the final outcome. The protocol described below is a self-validating system, ensuring that the data produced is reliable and reproducible.

Synthesis and Purification

The synthesis of substituted 1H-pyrazol-3-ols typically involves the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[5]

-

Pillar of Trustworthiness: The starting point for any crystallographic analysis is a compound of the highest possible purity. Impurities can inhibit crystal growth or, worse, become incorporated into the crystal lattice, leading to disorder and a potentially unsolvable structure. Therefore, rigorous purification, typically by recrystallization or column chromatography, is a non-negotiable first step. The purity should be confirmed by techniques like NMR spectroscopy and mass spectrometry.[6]

Crystal Growth: The Art and Science of Nucleation

Obtaining a single crystal suitable for XRD analysis—typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects—is often the most challenging part of the process.

Detailed Protocol for Slow Evaporation:

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. A solvent in which the compound is too soluble will never become saturated, while a solvent in which it is poorly soluble will cause it to precipitate immediately as a powder.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Controlled Evaporation: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over a period of days to weeks. The slower the evaporation, the higher the quality of the crystals.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a lab bench, and await the formation of crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This is the core experimental technique for determining the three-dimensional structure of a molecule.

Experimental Workflow Diagram:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head, often using cryo-oil.[1]

-

Cryo-cooling: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) within the diffractometer.[1] This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are recorded by a detector.[3]

Section 3: From Raw Data to Refined Structure

The diffraction images contain the raw data that, through a series of computational steps, will reveal the molecular structure.

Data Processing and Structure Solution

The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to calculate the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using methods like intrinsic phasing (e.g., with SHELXT) to generate an initial electron density map.[3]

Structure Refinement

The initial model of the structure is refined using a least-squares method (e.g., with SHELXL).[3] This iterative process adjusts atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. Key indicators of a successful refinement include low R-factors (R1 < 0.05 is desirable) and a goodness-of-fit (GooF) value close to 1.0.

Structure Validation and Deposition

-

Authoritative Grounding: Before publication, the finalized crystal structure must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that automatically checks the crystallographic information file (CIF) for syntactic and semantic errors, as well as for compliance with crystallographic conventions.

-

Trustworthiness: A cornerstone of scientific integrity is the public availability of data. All determined crystal structures should be deposited in a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[7][8] Deposition generates a unique CCDC number that allows anyone to access the original data for verification and further research.

Section 4: Interpreting the Crystal Structure: A Deeper Dive

With a validated structure in hand, the real scientific inquiry begins.

Supramolecular Analysis with Hirshfeld Surfaces

While analysis of bond lengths and angles is fundamental, a deeper understanding comes from analyzing the interactions between molecules. Hirshfeld surface analysis is a powerful tool for this. It maps the regions of close intermolecular contact onto a 3D surface around the molecule, providing a visual and quantitative summary of all intermolecular interactions. For instance, Hirshfeld analysis of bis-pyrazole derivatives has shown the dominance of H...H, H...C, O...H, and N...H contacts in stabilizing the crystal packing.[9]

The Role of Substituents: Case Studies

The nature and position of substituents dramatically influence the resulting crystal structure.[2][3]

Logical Relationship Diagram:

Caption: Influence of Substituents on Crystal Structure.

Comparative Data Table:

The following table summarizes key crystallographic data for a few substituted pyrazole derivatives, illustrating the impact of different substituents.

| Compound Name | Substituent | Crystal System | Space Group | Key H-Bond Motif | Reference |

| 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | 4-Cl-Ph at N1 | Monoclinic | P2₁/c | O—H···N dimer | [4] |

| 4-Iodo-1H-pyrazole | Iodo at C4 | Monoclinic | P2₁/c | N-H···N catemer (chain) | [3] |

| 4-Bromo-1H-pyrazole | Bromo at C4 | Monoclinic | C2/c | N-H···N trimer | [3] |

| (Z)-3-Methyl-1-phenyl-4-[...]-1H-pyrazol-5(4H)-one | Phenyl at N1, Methyl at C3 | Monoclinic | P2₁/n | N-H···O | [1] |

As the table shows, even a simple change from a bromo to an iodo substituent at the 4-position can change the hydrogen bonding motif from a trimer to a catemer (a 1D chain), demonstrating the profound impact of subtle electronic and steric changes.[3]

Conclusion: An Integrated Approach to Structural Analysis

The crystal structure analysis of substituted this compound derivatives is a powerful, multi-faceted process that is indispensable for modern drug discovery and materials science. It requires a synergistic approach, combining meticulous experimental work—from synthesis and crystallization to high-quality data collection—with rigorous computational refinement and insightful interpretation. By understanding the causal links between chemical substitution, intermolecular forces, and solid-state architecture, researchers can move from serendipitous discovery to the rational design of molecules with tailored properties and functions. The protocols and principles outlined in this guide provide a robust framework for achieving this goal, emphasizing scientific integrity and the generation of reliable, verifiable structural knowledge.

References

-

Al-Majid, A. M., El-Faham, A., & Gomaa, A. M. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Request PDF on ResearchGate. Retrieved from [Link]

-

Kumar, D., Kumar, N., Singh, P., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Retrieved from [Link]

-

Gunderson, W. A., Valdes, K. N., & Girolami, G. S. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

-

Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. Request PDF on ResearchGate. Retrieved from [Link]

-

Salgado, G. F., & de Fátima, Â. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]

-

Jian, F., Zhao, P.-S., & Wang, Q. (2010). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Loh, W.-S., Quah, C. K., Chia, T. S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Retrieved from [Link]

-

Shkineva, T. K., et al. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. Wikipedia. Retrieved from [Link]

-

Loh, W.-S., Quah, C. K., Chia, T. S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. PubMed. Retrieved from [Link]

-

Loh, W.-S., Quah, C. K., & Fun, H.-K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-phenyl-1H-pyrazol-3-ol. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]

-

Bouabdallah, I., et al. (2019). Substituent Effects in 3,3' Bipyrazole Derivatives. X-ray Crystal Structures, Molecular Properties and DFT Analysis. ResearchGate. Retrieved from [Link]

-

Watson, D. G. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology. Retrieved from [Link]

-

Mague, J. T., et al. (2023). Crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium dibromide. ResearchGate. Retrieved from [Link]

-

Sławiński, J., & Brzozowski, Z. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Retrieved from [Link]

-

El-Faham, A., et al. (2019). Pyrazol-3-ones. Part III: Reactivity of the Ring Substituents. Request PDF on ResearchGate. Retrieved from [Link]

-

El-Newehy, M. H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. researchgate.net [researchgate.net]

Tautomeric Equilibrium of 1H-Pyrazol-3-ol in Different Solvents: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomerism of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. Among these, the tautomeric equilibrium of 1H-pyrazol-3-ol and its derivatives is of significant interest due to their prevalence in pharmacologically active molecules. This technical guide provides an in-depth exploration of the tautomeric behavior of this compound in various solvent environments. We will delve into the structural nuances of the primary tautomers, the thermodynamic principles governing their interconversion, and the critical role of the solvent in shifting this equilibrium. This guide will further present detailed experimental protocols, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV/Vis) spectroscopy, alongside computational approaches, to empower researchers to meticulously characterize and quantify tautomeric populations.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Pyrazole derivatives are integral components in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are, in turn, dictated by the prevalent tautomeric form. This compound can exist in several tautomeric forms, with the most significant being the hydroxy (OH) and keto (NH) forms (Figure 1). The position of the proton fundamentally alters the molecule's hydrogen bonding capacity, polarity, and shape, thereby impacting its interactions with biological targets.

A thorough understanding and control of the tautomeric equilibrium are, therefore, paramount in the rational design of pyrazole-based drugs. The choice of solvent during synthesis, purification, formulation, and in vitro/in vivo testing can dramatically influence the tautomeric ratio, leading to variability in experimental outcomes and potentially affecting drug efficacy and safety.

The Tautomeric Landscape of this compound

The principal tautomeric forms of this compound are the aromatic this compound (OH-form) and the non-aromatic 1,2-dihydro-3H-pyrazol-3-one (NH-form or keto-form). A third, less common tautomer, the 2,4-dihydro-3H-pyrazol-3-one (CH-form), is generally less stable and not significantly populated under most conditions.

Caption: Prototropic tautomerism of this compound.

The relative stability of these tautomers is a delicate balance of several factors, including intramolecular hydrogen bonding, aromaticity, and, most critically, interactions with the surrounding solvent molecules.

The Decisive Role of the Solvent

The solvent environment plays a pivotal role in dictating the position of the tautomeric equilibrium. The general principle is that the polarity of the solvent can significantly affect the stability of individual tautomers.[2] Solvents can influence the equilibrium through:

-

Polarity and Dielectric Constant: Polar solvents tend to stabilize the more polar tautomer.

-

Hydrogen Bonding: Protic solvents can act as hydrogen bond donors or acceptors, competing with intramolecular hydrogen bonds and stabilizing specific tautomers. Aprotic solvents can also influence the equilibrium through their hydrogen bond accepting capabilities.

Nonpolar Aprotic Solvents (e.g., Chloroform, Benzene)

In nonpolar aprotic solvents such as deuterated chloroform (CDCl₃) or benzene (C₆D₆), the This compound (OH-form) is predominantly favored .[3][4] In these environments, the OH-form exists primarily as dimers, stabilized by strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the pyridine-like nitrogen (N2) of another.[3][4]

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide)

In polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the This compound (OH-form) also predominates . However, unlike in nonpolar solvents, the molecules exist mainly as monomers.[3][4] The strong hydrogen bond accepting nature of DMSO disrupts the intermolecular hydrogen bonding between the pyrazole molecules, leading to the formation of hydrogen bonds between the pyrazole's OH group and the solvent.[5]

Polar Protic Solvents (e.g., Methanol, Water)

Polar protic solvents, such as methanol and water, can act as both hydrogen bond donors and acceptors. This can lead to a more complex interplay of interactions. While the OH-form is generally still favored, the ability of these solvents to form strong hydrogen bonds can influence the equilibrium and potentially increase the population of the NH-form compared to aprotic solvents.[6] The disruption of the intramolecular hydrogen bond in the enol form of similar systems by protic solvents has been observed.[6]

Experimental Determination of Tautomeric Equilibrium

A multi-pronged approach combining spectroscopic and computational methods is essential for the accurate determination of tautomeric ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[7] ¹H, ¹³C, and ¹⁵N NMR provide distinct chemical shifts for the different tautomers.

-

Sample Preparation:

-

Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 5-10 mg/mL.

-

To aid in the assignment of tautomeric forms, synthesize "fixed" derivatives: 3-methoxy-1H-pyrazole (O-methylated, locks the OH-form) and 1-methyl-1,2-dihydro-3H-pyrazol-3-one (N-methylated, locks the NH-form). Prepare solutions of these standards in the same deuterated solvents.

-

-

NMR Acquisition:

-

Acquire ¹H NMR spectra for all samples at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) to allow for quantitative integration of the signals.

-

-

Data Analysis:

-

Identify the characteristic signals for each tautomer by comparing the spectrum of this compound with those of the fixed derivatives.

-

For the OH-form, look for the characteristic OH proton signal (often broad) and the signals for the pyrazole ring protons.

-

For the NH-form, look for the characteristic NH proton signal and the signals for the pyrazole ring protons, which will have different chemical shifts compared to the OH-form.

-

Integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the percentage of each tautomer using the following formula: % Tautomer A = (Integral of Signal A / (Integral of Signal A + Integral of Signal B)) * 100

-

Caption: Experimental workflow for NMR-based tautomer analysis.

UV/Vis Spectroscopy

UV/Vis spectroscopy can be a valuable complementary technique, particularly for rapid screening of solvent effects. The different electronic structures of the tautomers result in distinct absorption spectra.

-

Sample Preparation:

-

Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of this compound in a wide range of spectroscopic grade solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

-

-

Spectral Acquisition:

-

Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers in the gas phase and in different solvent environments using continuum solvation models (e.g., PCM).[10]

-

Structure Optimization:

-

Build the 3D structures of the OH and NH tautomers.

-

Perform geometry optimization for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

-

Energy Calculation:

-

Calculate the single-point energies of the optimized structures.

-

Determine the relative Gibbs free energies (ΔG) to predict the most stable tautomer and the equilibrium constant (K_eq).[10]

-

Summary of Tautomeric Preference in Different Solvents

The following table summarizes the expected predominant tautomeric form of this compound in various solvents based on published studies.

| Solvent | Solvent Type | Predominant Tautomer | Predominant Species |

| Chloroform (CDCl₃) | Nonpolar Aprotic | OH-form [3][4] | Dimer[3][4] |

| Benzene (C₆D₆) | Nonpolar Aprotic | OH-form [3][4] | Dimer[3][4] |

| Dimethyl Sulfoxide (DMSO-d₆) | Polar Aprotic | OH-form [3][4] | Monomer[3][4] |

| Methanol (CD₃OD) | Polar Protic | OH-form | Monomer (H-bonded to solvent) |

| Water (D₂O) | Polar Protic | OH-form | Monomer (H-bonded to solvent) |

Implications for Drug Discovery and Development

The solvent-dependent tautomerism of this compound has significant implications for the pharmaceutical industry:

-

Structure-Activity Relationship (SAR) Studies: Inconsistent tautomeric ratios in different assay buffers can lead to misleading SAR data.

-

Crystallization and Polymorphism: The choice of crystallization solvent can determine which tautomer is present in the solid state, impacting the crystal packing and potentially leading to different polymorphs with varying solubility and bioavailability.

-

Formulation: The tautomeric form present in a drug formulation can affect its stability and release characteristics.

-

Bioavailability: The lipophilicity and membrane permeability of a drug can be influenced by its tautomeric state.

Conclusion

The tautomeric equilibrium of this compound is a dynamic process that is highly sensitive to the solvent environment. A comprehensive understanding of this phenomenon is crucial for researchers in medicinal chemistry and drug development. This guide has outlined the fundamental principles of pyrazole tautomerism, the profound influence of solvents, and detailed experimental and computational methodologies for its investigation. By applying these principles and techniques, scientists can gain precise control over the tautomeric behavior of pyrazole-containing molecules, ultimately leading to the development of safer and more effective medicines.

References

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5879.

-

Arbačiauskienė, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link][1][3]

-

National Center for Biotechnology Information (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PubMed. [Link][4]

- Gilli, G., et al. (2009). The reverse substituent effect. Journal of Molecular Structure, 938(1-3), 1-13.

-

Al-Qurashi, A. A., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(4), 1391. [Link][8]

-

Spencer, J. N., et al. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 60(10), 1178-1182. [Link][6]

-

Arbačiauskienė, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. ResearchGate. [Link][5]

-

Lykas, I. T., et al. (2018). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules, 23(12), 3128. [Link]

-

Afonin, A. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4589. [Link][7]

-

ResearchGate (n.d.). Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles... [Link]

-

Jarończyk, M., et al. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules, 26(16), 4983. [Link]

- Oziminski, W. P. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 47-53.

-

Özer, H., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1305, 137689. [Link][10]

- Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of Heterocyclic Chemistry, 32(3), 945-951.

-

Sadowski, B., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7609. [Link]

-

ResearchGate (n.d.). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. [Link]

-

Szałkiewicz, B., et al. (2009). Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1257-1268. [Link]

-

ResearchGate (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

-

Szałkiewicz, B., et al. (2009). Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. PubMed. [Link]

-

Al-Hourani, B. J., et al. (2021). Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. Molecules, 26(21), 6610. [Link]

-

Cativiela, C., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2623. [Link]

-

Bakalova, A., et al. (2018). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 14, 2696-2708. [Link]

- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(1), 129.

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). MDPI. [Link]

-

ResearchGate (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. [Link]

-

Slideshare (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link][9]

- Jurasekova, Z., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515.

-

Ishida, M., et al. (2010). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 75(15), 5177-5184. [Link]

-

Kowalewska, A., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2355-2361. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 10. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Analysis of 1H-Pyrazol-3-ol Stability for Drug Discovery and Development

Abstract

1H-Pyrazol-3-ol and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The biological function of these molecules is intrinsically linked to their three-dimensional structure and, crucially, their tautomeric and isomeric forms. The relative stability of these forms dictates their interaction with biological targets. This in-depth technical guide provides a comprehensive framework for the quantum chemical calculation of this compound stability, offering researchers, scientists, and drug development professionals a robust methodology to predict and understand the energetic landscape of this important heterocyclic system. We will delve into the theoretical underpinnings of these calculations, provide a detailed, step-by-step computational workflow, and discuss the interpretation of the results in the context of drug design.

Introduction: The Significance of Tautomerism in this compound

The pyrazole nucleus is a cornerstone in the development of therapeutic agents, with applications ranging from anti-inflammatory to anti-cancer drugs.[1][2] this compound, a key derivative, can exist in several tautomeric forms due to the migration of a proton.[3][4] This phenomenon, known as prototropic tautomerism, results in distinct structural isomers with different physicochemical properties, including polarity, hydrogen bonding capabilities, and shape.[5] Consequently, each tautomer will exhibit a unique binding affinity for a given biological target. A thorough understanding of the relative stabilities of these tautomers is therefore paramount for rational drug design and the prediction of a molecule's behavior in a biological environment.

Quantum chemical calculations have emerged as a powerful tool to investigate these subtle energetic differences, providing insights that are often difficult to obtain experimentally.[6][7] By employing methods like Density Functional Theory (DFT), we can accurately model the electronic structure of molecules and predict their thermodynamic properties.[8][9]

Tautomers and Isomers of this compound

This compound can exist in three primary tautomeric forms, often referred to as the OH, NH, and CH forms.[3] These arise from the migration of a proton between the oxygen, nitrogen, and carbon atoms of the pyrazole ring.

-

This compound (OH-form): The hydroxyl form, where the proton resides on the oxygen atom.

-

1,2-dihydro-3H-pyrazol-3-one (NH-form): A keto form where the proton is on a nitrogen atom, resulting in a carbonyl group.

-

1,5-dihydro-4H-pyrazol-4-one (CH-form): Another keto form where the proton has migrated to a carbon atom.

The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the surrounding environment (gas phase vs. solvent).[3][5] Computational studies have consistently shown that the aromaticity of the pyrazole ring is a dominant factor in determining isomer stability, with aromatic tautomers being significantly more stable.

Below is a diagram illustrating the key tautomeric forms of this compound.

Caption: Tautomeric forms of this compound.

Methodology: A Rigorous Computational Workflow

To accurately determine the relative stabilities of the this compound tautomers, a systematic computational approach is required. The following protocol outlines a validated workflow using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[8][9]

Computational Workflow Diagram

Caption: Computational workflow for determining tautomer stability.

Step-by-Step Experimental Protocol

Step 1: Generation of Initial Structures

-

Construct the 3D coordinates for each tautomer (OH, NH, and CH forms) of this compound using a molecular builder and editor.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.

Step 2: Geometry Optimization

-

Rationale: To find the lowest energy conformation for each tautomer on the potential energy surface.

-

Method: Employ a DFT functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[5][10]

-

Basis Set: Utilize a sufficiently large and flexible basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution.[5]

-

Software: Perform the calculations using a quantum chemistry software package like Gaussian, ORCA, or Spartan.

Step 3: Frequency Calculation

-

Rationale: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE). A true minimum will have no imaginary frequencies.

-

Method: Perform a frequency calculation at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

-

Output: The calculation will yield vibrational frequencies and thermochemical data, including the ZPVE, which must be added to the electronic energy for a more accurate total energy.

Step 4: Single-Point Energy Calculation (Optional but Recommended)

-

Rationale: To refine the electronic energy using a more accurate, albeit more computationally expensive, level of theory. This is particularly important for obtaining high-accuracy relative energies.

-

Method: Use a higher-level method such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).

-

Procedure: Use the optimized geometries from Step 2 for these calculations.

Step 5: Inclusion of Solvent Effects

-

Rationale: To model the influence of a solvent on tautomer stability, as the relative energies can change significantly from the gas phase to a condensed phase.[3][8]

-

Method: Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[3][11]

-

Procedure: Re-optimize the geometries in the presence of the chosen solvent or perform a single-point energy calculation with the solvation model on the gas-phase optimized structures.

Step 6: Data Analysis

-

Procedure:

-

Extract the total electronic energies (with ZPVE correction) for each tautomer from the output files.

-

If solvent calculations were performed, use the energies in solution.

-

Calculate the relative energies (ΔE) of the NH and CH tautomers with respect to the most stable tautomer (usually the OH form).

-

For a more rigorous comparison, calculate the relative Gibbs free energies (ΔG) at a standard temperature (e.g., 298.15 K), which are also provided by the frequency calculation output.

-

Results and Discussion: Interpreting the Data

The primary output of these calculations will be the relative energies of the different tautomers. This data can be summarized in a table for clear comparison.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| This compound (OH-form) | 0.00 | 0.00 |

| 1,2-dihydro-3H-pyrazol-3-one (NH-form) | Calculated Value | Calculated Value |

| 1,5-dihydro-4H-pyrazol-4-one (CH-form) | Calculated Value | Calculated Value |

Note: The values in this table are placeholders and would be populated with the results from the quantum chemical calculations.

A lower relative energy indicates greater stability. In the gas phase, the OH-form is generally predicted to be the most stable due to the aromaticity of the pyrazole ring.[12] The NH and CH forms, being non-aromatic, are significantly higher in energy.

The inclusion of a solvent can alter these relative stabilities.[3] Polar solvents may preferentially stabilize the more polar tautomers, such as the keto (NH and CH) forms, thereby reducing the energy difference between the tautomers.

Conclusion: Implications for Drug Discovery

The computational protocol outlined in this guide provides a reliable and accurate method for determining the relative stabilities of this compound tautomers. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Understanding which tautomer is responsible for the observed biological activity.

-

Pharmacophore Modeling: Ensuring that the correct tautomeric form is used when developing pharmacophore models.

-

Docking and Virtual Screening: Improving the accuracy of binding pose prediction and virtual screening campaigns by considering the energetically accessible tautomers.

-

Lead Optimization: Guiding the chemical modification of lead compounds to favor the most active tautomer.

By integrating these quantum chemical calculations into the drug discovery pipeline, researchers can make more informed decisions, leading to the design of more potent and selective drug candidates.

References

- Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC - NIH. (n.d.).

- Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study - PMC - NIH. (n.d.).

-

Theoretical studies on tautomerism of 1H-pyrazole-5-thiol | Semantic Scholar. (n.d.). Retrieved January 3, 2026, from [Link]

-

Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. (n.d.). Retrieved January 3, 2026, from [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods - Oriental Journal of Chemistry. (2023, February 27). Retrieved January 3, 2026, from [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20). Retrieved January 3, 2026, from [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (n.d.). Retrieved January 3, 2026, from [Link]

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. (n.d.). Retrieved January 3, 2026, from [Link]

-

Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E. (2021, July 19). Retrieved January 3, 2026, from [Link]

-

Tautomerization Explained: Keto-Enol and Other Common Types - Patsnap Eureka. (2025, April 7). Retrieved January 3, 2026, from [Link]

-

Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound - Lupine Publishers. (2019, January 24). Retrieved January 3, 2026, from [Link]

-

Theoretical and experimental investigation of a pyrazole derivative- solvation effects, reactivity analysis and MD simulations | Request PDF. (n.d.). Retrieved January 3, 2026, from [Link]

-

DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines | The Journal of Organic Chemistry - ACS Publications. (2023, May 24). Retrieved January 3, 2026, from [Link]

-

Synthesis, structural analysis, theoretical calculations, and pharmaceutical evaluation of a novel pyrazole derivative: Investigating the impact of lattice solvents on its properties | Request PDF. (n.d.). Retrieved January 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. comporgchem.com [comporgchem.com]

- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

1H-Pyrazol-3-ol: A Versatile Synthon for Advanced Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazol-3-ol, a privileged heterocyclic scaffold, stands as a cornerstone in the synthesis of a diverse array of fused heterocyclic systems with significant applications in medicinal chemistry and materials science. Its unique electronic properties and inherent tautomerism endow it with a versatile reactivity profile, enabling its participation in a multitude of cyclization, condensation, and multicomponent reactions. This guide provides a comprehensive overview of the fundamental chemistry of this compound, its reactivity, and its strategic application in the construction of medicinally relevant fused pyrazole frameworks, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. Detailed mechanistic insights and field-proven experimental protocols are presented to empower researchers in leveraging this remarkable building block for novel molecular design and drug discovery endeavors.

Introduction: The Significance of this compound

The pyrazole nucleus is a prominent feature in numerous biologically active compounds, contributing to a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Among the vast family of pyrazole derivatives, this compound (also known as 3-hydroxypyrazole or pyrazolin-5-one) has emerged as a particularly valuable and versatile building block in synthetic organic chemistry.[3] Its ability to act as a multifunctional synthon, possessing both nucleophilic and electrophilic centers, allows for the construction of complex molecular architectures, particularly fused heterocyclic systems that are often challenging to synthesize via other routes. Many of these fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are recognized as key pharmacophores in a range of therapeutic agents, including protein kinase inhibitors for cancer therapy.[4][5] This guide will delve into the core chemical principles governing the reactivity of this compound and showcase its synthetic utility in building these important heterocyclic scaffolds.

The Chemical Chameleon: Understanding Tautomerism and Reactivity

A profound understanding of the tautomeric nature of this compound is paramount to harnessing its synthetic potential. It can exist in three principal tautomeric forms: the OH-form (this compound), the CH-form (pyrazolin-5-one), and the NH-form (3-oxo-2,3-dihydro-1H-pyrazole).[6]

Caption: Tautomeric forms of this compound.

The equilibrium between these forms is subtly influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring.[7][8] In nonpolar solvents, the OH-form often predominates and can exist as hydrogen-bonded dimers.[9] In contrast, polar solvents can favor the more polar CH- and NH-forms. This tautomeric flexibility is the key to its diverse reactivity:

-

Nucleophilicity: The exocyclic amino group in 5-aminopyrazoles (a common precursor to or derivative of this compound) is highly nucleophilic, as is the ring nitrogen atom.[10] The enolate character of the CH-form also provides a nucleophilic carbon at the C4 position.

-

Electrophilicity: The carbonyl group in the CH- and NH-forms is susceptible to nucleophilic attack.

This dual reactivity allows this compound and its derivatives to react with a wide range of electrophiles and nucleophiles, making it an ideal substrate for constructing fused ring systems.

A Gateway to Privileged Scaffolds: Synthesis of Fused Heterocycles

The strategic application of this compound as a building block has led to efficient synthetic routes for several important classes of fused heterocycles.

Pyrazolo[1,5-a]pyrimidines: Potent Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their potent inhibitory activity against various protein kinases, making them valuable scaffolds in cancer research.[4][10] The most common and efficient method for their synthesis involves the condensation of a 5-amino-1H-pyrazole (often derived from or used in conjunction with this compound chemistry) with a 1,3-dicarbonyl compound or its synthetic equivalent.[5]

The reaction proceeds via an initial condensation between the highly nucleophilic exocyclic amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization through the attack of the endocyclic pyrazole nitrogen onto the second carbonyl group, followed by dehydration, affords the final pyrazolo[1,5-a]pyrimidine ring system.[5] The regioselectivity of the cyclization is generally high, driven by the greater nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen.[10]

Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyrimidines.

Pyrazolo[3,4-b]pyridines: A Versatile Pharmacophore

The pyrazolo[3,4-b]pyridine core is another crucial heterocyclic scaffold found in numerous biologically active molecules.[11][12][13] The synthesis of this ring system often utilizes 5-aminopyrazoles, which can be readily prepared from this compound precursors. A common synthetic strategy involves the reaction of a 5-aminopyrazole with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds.[12][14]

For instance, the reaction with an α,β-unsaturated carbonyl compound can proceed through a Michael addition of the exocyclic amino group, followed by cyclization and oxidation to furnish the aromatic pyrazolo[3,4-b]pyridine. Alternatively, multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound provide a highly efficient, one-pot approach to this scaffold.[15]

Caption: Multicomponent synthesis of Pyrazolo[3,4-b]pyridines.

Field-Proven Experimental Protocols

The following protocols are representative examples of the synthesis of fused heterocycles using pyrazole-based building blocks.

Protocol 1: Synthesis of a 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This protocol describes the synthesis of a dihydroxy-pyrazolo[1,5-a]pyrimidine derivative from 5-amino-3-methylpyrazole and diethyl malonate, a classic example of the cyclocondensation reaction.[16]

Materials:

-

5-Amino-3-methylpyrazole

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

Procedure:

-

To a solution of sodium ethoxide in ethanol, add 5-amino-3-methylpyrazole.

-

To this mixture, add diethyl malonate dropwise with stirring.

-

Reflux the reaction mixture for 24 hours.

-

After cooling to room temperature, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Data Summary:

| Reactant | Molar Ratio | Typical Yield | Reference |

| 5-Amino-3-methylpyrazole | 1 | ~89% | [16] |

| Diethyl malonate | 1 | ||

| Sodium ethoxide | excess |

Protocol 2: Multicomponent Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol outlines a one-pot, three-component synthesis of a substituted pyrazolo[3,4-b]pyridine.[15]

Materials:

-

An aromatic aldehyde

-

5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine

-

3-(Cyanoacetyl)indole

-

Nano-magnetic metal-organic framework catalyst (e.g., Fe3O4@MIL-101(Cr)-N(CH2PO3)2)

Procedure:

-

In a reaction vessel, combine the aromatic aldehyde (1 mmol), 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (1 mmol), 3-(cyanoacetyl)indole (1 mmol), and the catalyst (20 mg).

-

Heat the mixture at 100 °C with stirring under solvent-free conditions.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product by column chromatography to afford the desired pyrazolo[3,4-b]pyridine derivative.

Data Summary:

| Component | Molar Ratio | Reaction Conditions | Typical Yield | Reference |

| Aldehyde derivative | 1 | 100 °C, solvent-free, catalyst | High yields | [15] |

| 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine | 1 | |||

| 3-(Cyanoacetyl)indole | 1 |

Conclusion and Future Perspectives

This compound and its derivatives continue to be indispensable tools in the arsenal of synthetic chemists. Their inherent tautomeric nature and resulting versatile reactivity provide a robust platform for the construction of a vast array of complex and medicinally relevant heterocyclic scaffolds. The development of novel multicomponent reactions and the use of innovative catalytic systems are expected to further expand the synthetic utility of this remarkable building block. As the demand for novel therapeutic agents and functional materials grows, the strategic application of this compound is poised to play an increasingly pivotal role in advancing chemical and pharmaceutical sciences.

References

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.

-

Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.

-

An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Indian Academy of Sciences.

-

REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS Peter Pfaffenhuemer, Christian Laggner, Stefan Deibl, Bar. Semantic Scholar.

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.

-

Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central.

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed.

-

Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. MDPI.

-

Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI.

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central.

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health.

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

-

(PDF) On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. ResearchGate.

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PubMed.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]

- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines | Revista Científica [revistas.udistrital.edu.co]

- 15. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of N-Substituted Pyrazol-3-ones

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the core physicochemical properties of N-substituted pyrazol-3-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure and observable properties, offering field-proven insights and detailed experimental methodologies.

The Pyrazol-3-one Core: A Privileged Scaffold in Medicinal Chemistry

N-substituted pyrazol-3-ones are five-membered heterocyclic compounds featuring a pyrazole ring with a ketone group at the 3-position and a substituent on one of the nitrogen atoms. This structural motif is a cornerstone in the design of numerous therapeutic agents due to its versatile biological activities, which include anti-inflammatory, analgesic, antipyretic, and neuroprotective properties.[1] A notable example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2][3] The therapeutic potential of these compounds is intrinsically linked to their physicochemical characteristics, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis of N-Substituted Pyrazol-3-ones: The Knorr Synthesis

The most prevalent and robust method for the synthesis of N-substituted pyrazol-3-ones is the Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester and a substituted hydrazine.[4][5][6][7][8] This method is highly adaptable and suitable for generating a diverse library of pyrazolone derivatives.

Reaction Mechanism and Regioselectivity